(2-Methylbenzofuran-5-yl)hydrazine
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Overview
Description
(2-Methylbenzofuran-5-yl)hydrazine is a chemical compound with the molecular formula C9H10N2O. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylbenzofuran-5-yl)hydrazine typically involves the reaction of 2-methylbenzofuran with hydrazine. One common method is the nucleophilic addition of hydrazine to the carbonyl group of 2-methylbenzofuran, followed by cyclization to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the toxicity and reactivity of hydrazine .
Chemical Reactions Analysis
Types of Reactions: (2-Methylbenzofuran-5-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions, forming hydrazones or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like aldehydes or ketones are used to form hydrazones.
Major Products: The major products formed from these reactions include hydrazones, oxides, and reduced amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
(2-Methylbenzofuran-5-yl)hydrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methylbenzofuran-5-yl)hydrazine involves its interaction with biological molecules. The hydrazine group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. The compound may also interfere with cellular pathways and molecular targets, contributing to its biological activities .
Comparison with Similar Compounds
Benzofuran: Shares the benzofuran core but lacks the hydrazine group.
Hydralazine: A hydrazine derivative used as an antihypertensive agent.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness: (2-Methylbenzofuran-5-yl)hydrazine is unique due to the combination of the benzofuran core and the hydrazine group, which imparts distinct reactivity and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H10N2O |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
(2-methyl-1-benzofuran-5-yl)hydrazine |
InChI |
InChI=1S/C9H10N2O/c1-6-4-7-5-8(11-10)2-3-9(7)12-6/h2-5,11H,10H2,1H3 |
InChI Key |
VKGZTYAXNBPQKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)NN |
Origin of Product |
United States |
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